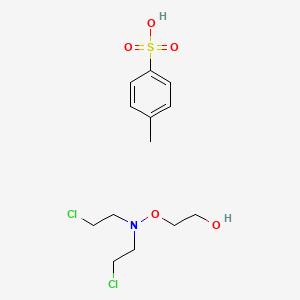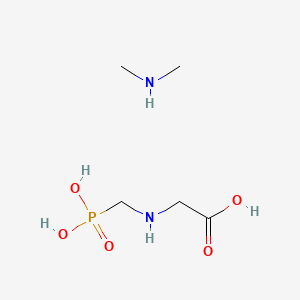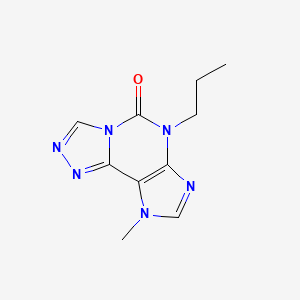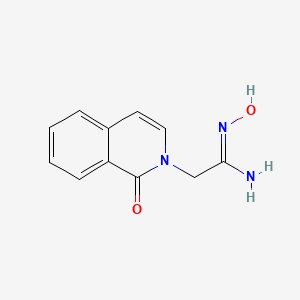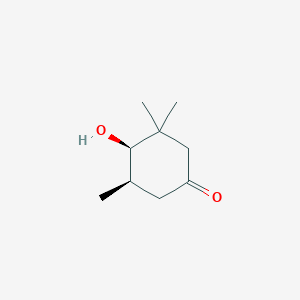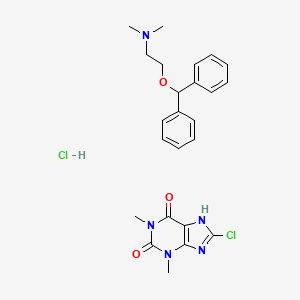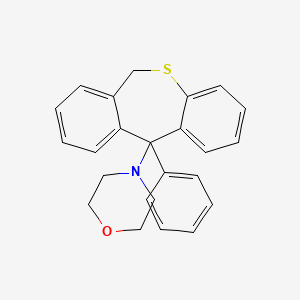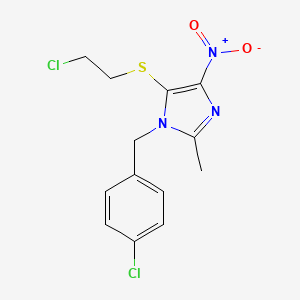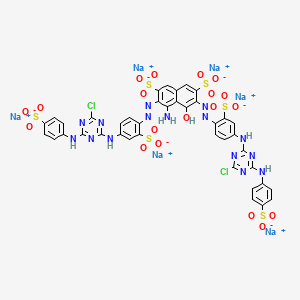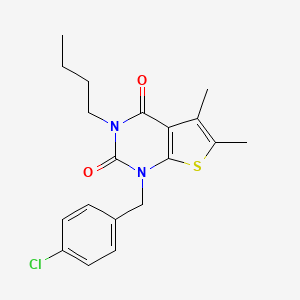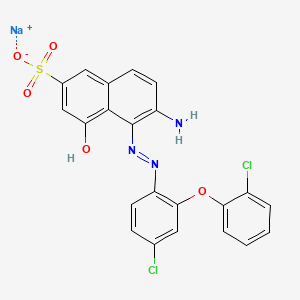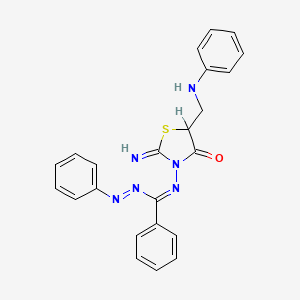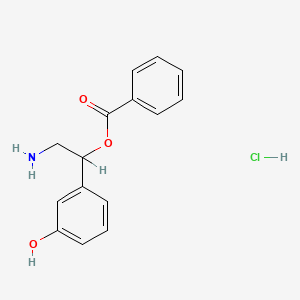
N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP is a complex organic compound with the molecular formula C20H25N10O16P3 and a molecular weight of 754.4 g/mol . This compound is a derivative of adenosine triphosphate (ATP) and is characterized by the presence of azido and nitrophenyl groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP involves multiple steps, starting with the preparation of the gamma-aminobutyryl moiety, followed by the introduction of the azido and nitrophenyl groups. The final step involves the coupling of this intermediate with adenosine triphosphate. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azido derivatives.
Scientific Research Applications
N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study enzyme-substrate interactions.
Biology: Employed in the study of ATP-binding proteins and their mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a tool in photodynamic therapy.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP involves its interaction with ATP-binding proteins. The azido group can be activated by UV light, leading to the formation of a reactive nitrene species that covalently binds to the protein, allowing for the identification and study of ATP-binding sites .
Comparison with Similar Compounds
Similar Compounds
- N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ADP
- N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-AMP
Uniqueness
N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP is unique due to its ability to act as a photoaffinity label, which allows for the study of ATP-binding proteins under physiological conditions. Its azido and nitrophenyl groups provide specific reactivity that is not present in other similar compounds .
Properties
CAS No. |
71096-59-8 |
|---|---|
Molecular Formula |
C20H25N10O16P3 |
Molecular Weight |
754.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-[4-(4-azido-2-nitroanilino)butanoylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O16P3/c21-28-27-10-3-4-11(12(6-10)30(34)35)22-5-1-2-14(31)26-18-15-19(24-8-23-18)29(9-25-15)20-17(33)16(32)13(44-20)7-43-48(39,40)46-49(41,42)45-47(36,37)38/h3-4,6,8-9,13,16-17,20,22,32-33H,1-2,5,7H2,(H,39,40)(H,41,42)(H2,36,37,38)(H,23,24,26,31)/t13-,16-,17-,20-/m1/s1 |
InChI Key |
PBOYVFALMIPGPN-AEVYOOLXSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


